molecular formula C8H6BrNO4 B6602007 6-bromo-2-(methoxycarbonyl)pyridine-3-carboxylic acid CAS No. 2090777-08-3

6-bromo-2-(methoxycarbonyl)pyridine-3-carboxylic acid

Cat. No.: B6602007
CAS No.: 2090777-08-3
M. Wt: 260.04 g/mol
InChI Key: RYWNRLPUYZNOLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-(methoxycarbonyl)pyridine-3-carboxylic acid is an organic compound that belongs to the class of bromopyridines It is characterized by the presence of a bromine atom at the 6th position, a methoxycarbonyl group at the 2nd position, and a carboxylic acid group at the 3rd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-(methoxycarbonyl)pyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the bromination of 2-(methoxycarbonyl)pyridine-3-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(methoxycarbonyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of a catalyst like sulfuric acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Sulfuric Acid: Acts as a catalyst in esterification reactions.

    Lithium Aluminum Hydride (LiAlH4): Employed in reduction reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.

    Esters: Formed from the reaction of the carboxylic acid group with alcohols.

    Alcohols: Resulting from the reduction of the carboxylic acid group.

Scientific Research Applications

6-Bromo-2-(methoxycarbonyl)pyridine-3-carboxylic acid has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of potential drug candidates.

    Material Science: It can be utilized in the preparation of functional materials with specific properties.

Mechanism of Action

The mechanism of action of 6-bromo-2-(methoxycarbonyl)pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the carboxylic acid group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    6-Bromopyridine-2-carboxylic acid: Lacks the methoxycarbonyl group, which can affect its reactivity and applications.

    2-(Methoxycarbonyl)pyridine-3-carboxylic acid: Does not have the bromine atom, leading to different chemical properties and reactivity.

Uniqueness

6-Bromo-2-(methoxycarbonyl)pyridine-3-carboxylic acid is unique due to the combination of the bromine atom, methoxycarbonyl group, and carboxylic acid group on the pyridine ring

Properties

IUPAC Name

6-bromo-2-methoxycarbonylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO4/c1-14-8(13)6-4(7(11)12)2-3-5(9)10-6/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWNRLPUYZNOLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=N1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.